molecular formula C14H22O3S B14016492 2,3,4,6-Tetraethylbenzenesulfonic acid CAS No. 63877-65-6

2,3,4,6-Tetraethylbenzenesulfonic acid

Cat. No.: B14016492
CAS No.: 63877-65-6
M. Wt: 270.39 g/mol
InChI Key: GJJQIMORXKEHEH-UHFFFAOYSA-N
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Description

2,3,4,6-Tetraethylbenzenesulfonic acid is an organosulfur compound of significant interest in chemical research and development. This compound features a benzenesulfonic acid core that is multi-alkylated with ethyl groups at the 2, 3, 4, and 6 positions. This specific substitution pattern is designed to impart unique steric and electronic properties, potentially enhancing its performance as a catalyst in organic synthesis. Benzenesulfonic acids and their derivatives are well-known as strong acids, often serving as effective catalysts in various organic transformations, such as esterification reactions . Researchers value this class of compounds for developing new synthetic methodologies and advanced materials. Furthermore, substituted benzenesulfonic acid derivatives, particularly benzenesulfonyl hydrazones, are widely investigated in pharmaceutical research for their diverse bioactivities, including antimicrobial, antifungal, and anticancer properties, making the benzenesulfonic acid moiety a valuable scaffold in medicinal chemistry . The tetraethyl substitution on the benzene ring may also influence the compound's solubility and lipophilicity, which can be a critical parameter in material science applications and the design of bioactive molecules. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets (SDS) before handling.

Properties

CAS No.

63877-65-6

Molecular Formula

C14H22O3S

Molecular Weight

270.39 g/mol

IUPAC Name

2,3,4,6-tetraethylbenzenesulfonic acid

InChI

InChI=1S/C14H22O3S/c1-5-10-9-11(6-2)14(18(15,16)17)13(8-4)12(10)7-3/h9H,5-8H2,1-4H3,(H,15,16,17)

InChI Key

GJJQIMORXKEHEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1CC)CC)S(=O)(=O)O)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of sulfonic acids typically involves sulfonation of aromatic compounds, where a sulfonic acid group is introduced onto an aromatic ring via electrophilic aromatic substitution using sulfonating agents such as sulfur trioxide (SO3), oleum, or chlorosulfonic acid. For highly substituted benzenes like 2,3,4,6-tetraethylbenzene, the sulfonation must be carefully controlled to achieve selective sulfonation at the desired position without affecting the ethyl substituents.

Starting Material Preparation: 2,3,4,6-Tetraethylbenzene

The precursor 2,3,4,6-tetraethylbenzene can be synthesized via alkylation of benzene or substituted benzenes using ethyl halides under Friedel-Crafts alkylation conditions, often catalyzed by Lewis acids such as aluminum chloride (AlCl3). The challenge lies in obtaining the tetra-substituted benzene with ethyl groups precisely at positions 2, 3, 4, and 6, which requires regioselective control during alkylation.

Sulfonation Process

The sulfonation of 2,3,4,6-tetraethylbenzene to form 2,3,4,6-tetraethylbenzenesulfonic acid generally follows these steps:

  • Reagents: Sulfur trioxide (SO3), oleum, or chlorosulfonic acid.
  • Conditions: Elevated temperatures (often 80–150°C) and controlled reaction times to prevent over-sulfonation or sulfone formation.
  • Solvent: Sulfonation may be conducted neat or in solvents such as sulfuric acid or chlorinated solvents depending on the sulfonating agent.
  • Work-up: Quenching in water or ice to hydrolyze sulfonyl intermediates, followed by isolation of the sulfonic acid.

Example Preparation Method (Inferred from General Sulfonation Techniques)

Step Description Reagents/Conditions Notes
1 Preparation of 2,3,4,6-tetraethylbenzene Friedel-Crafts alkylation of benzene derivatives with ethyl halides, AlCl3 catalyst Regioselectivity critical
2 Sulfonation of tetraethylbenzene Sulfur trioxide or oleum at 100–140°C Controlled to avoid polysulfonation
3 Quenching and isolation Addition of ice/water, filtration, and drying Yields 2,3,4,6-tetraethylbenzenesulfonic acid

Analytical Data and Purification

Due to the limited direct literature on 2,3,4,6-tetraethylbenzenesulfonic acid, analytical data are primarily derived from chemical databases:

Property Value
Molecular Formula C14H22O3S
Molecular Weight 270.39 g/mol
Density 1.11 g/cm³
Melting Point Not available
Boiling Point Not available
LogP (Partition Coefficient) 4.26
Index of Refraction 1.52

Purification generally involves crystallization or recrystallization from appropriate solvents, as chromatographic methods are impractical for large-scale sulfonic acids due to their polarity and ionic nature.

Research Findings and Challenges

  • Regioselectivity: Achieving substitution at the 2,3,4,6-positions with ethyl groups requires careful control of reaction conditions during alkylation to prevent polyalkylation or substitution at undesired positions.
  • Sulfonation Safety: Sulfonation reactions involving sulfur trioxide or oleum are highly exothermic and require strict temperature control and safety measures.
  • Purification: Sulfonic acids are generally water-soluble and may require acid-base extraction techniques for purification.
  • Lack of Direct Patents: No direct patents or peer-reviewed publications specifically detail the synthesis of 2,3,4,6-tetraethylbenzenesulfonic acid, but related sulfonation and alkylation methods provide a foundational approach.

Summary Table of Preparation Approaches

Preparation Stage Method Reagents Conditions Advantages Disadvantages
Alkylation Friedel-Crafts alkylation Ethyl halides, AlCl3 Controlled temperature, stoichiometry High yield of tetraethylbenzene Regioselectivity challenges
Sulfonation Electrophilic aromatic substitution SO3, oleum, chlorosulfonic acid 100–140°C, controlled time Direct sulfonic acid formation Exothermic, hazardous reagents
Purification Crystallization/recrystallization Water, organic solvents Ambient to reflux Simple, scalable May require multiple steps

Scientific Research Applications

2,3,4,6-Tetraethylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.

    Biology: The compound can be used to study the effects of sulfonic acids on biological systems and their potential as antimicrobial agents.

    Medicine: Research is being conducted on its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetraethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents on the benzene ring critically determine the compound’s behavior. Below is a comparison with analogs from the evidence:

Compound Substituents Functional Group Key Properties Applications Reference
2,3,4,6-Tetraethylbenzenesulfonic acid 4 ethyl groups (2,3,4,6) –SO₃H Hypothetical: High steric hindrance, moderate acidity (ethyl is electron-donating) Surfactants, ion-exchange resins
2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)...]benzenesulfonic acid 4 Br, –OH, –SO₃H –SO₃H High molecular weight (669.97 g/mol), strong acidity (Br is electron-withdrawing) Dyes, reagents, biochemical studies
4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid 4 methyl groups (2,3,5,6) –SO₂NH–, –COOH Steric bulk from methyl groups; dual functionality (acid and sulfonamide) Pharmaceutical intermediates
2,3,4,6-Tetrafluorobenzoic acid 4 F groups (2,3,4,6) –COOH Density: 1.6 g/cm³; boiling point: 223°C; high acidity (F is electron-withdrawing) Organic synthesis, agrochemicals
Key Observations:
  • Electron Effects : Ethyl groups (electron-donating) in the target compound would reduce sulfonic acid acidity compared to fluorine- or bromine-substituted analogs, which enhance acidity via electron withdrawal .
  • Solubility : Fluorinated or sulfonated compounds (e.g., 2,3,4,6-tetrafluorobenzoic acid) exhibit higher polarity and water solubility compared to ethyl-substituted derivatives .

Functional Group Comparison

  • Sulfonic Acid (–SO₃H) vs. Carboxylic Acid (–COOH) : Sulfonic acids are stronger acids (pKa ~1–2) than carboxylic acids (pKa ~4–5). For instance, 2,3,4,6-tetrafluorobenzoic acid (pKa ≈ 1.5–2.5) would exhibit comparable acidity to benzenesulfonic acids but with different solubility profiles .
  • Sulfonamide (–SO₂NH–) : The sulfonamide group in 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid introduces hydrogen-bonding capability, enhancing its utility in drug design .

Biological Activity

2,3,4,6-Tetraethylbenzenesulfonic acid (TEBSA) is an organosulfonic compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of TEBSA, including its effects on cellular processes and its possible applications in therapeutic contexts.

Chemical Structure and Properties

TEBSA is characterized by its sulfonic acid functional group attached to a tetraethyl-substituted benzene ring. This structure contributes to its solubility and reactivity in biological systems. The compound is known for its role as a surfactant and its applications in various industrial processes.

1. Antimicrobial Properties

Research indicates that TEBSA exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that TEBSA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the microbial cell membrane, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for TEBSA against selected microorganisms, highlighting its potential as an antimicrobial agent.

2. Cytotoxic Effects

TEBSA has also been evaluated for its cytotoxic effects on cancer cell lines. Studies demonstrate that TEBSA induces apoptosis in various cancer cell types, including breast and colon cancer cells. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

In a study involving MCF-7 breast cancer cells, TEBSA was found to induce apoptosis through the activation of caspase pathways:

  • Caspase-3 Activation : Increased levels of activated caspase-3 were observed after treatment with TEBSA.
  • Cell Viability : A reduction in cell viability was noted at concentrations above 100 µM.

3. Anti-inflammatory Activity

Another significant aspect of TEBSA's biological activity is its anti-inflammatory properties. Research suggests that TEBSA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect positions TEBSA as a potential candidate for treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of TEBSA against common pathogens found in clinical infections. The study concluded that TEBSA could serve as an effective disinfectant in healthcare settings.

Case Study 2: Cancer Treatment Potential

A recent study explored the effects of TEBSA on human colorectal cancer cells (HCT-116). The results indicated that TEBSA not only inhibited cell proliferation but also triggered apoptosis via mitochondrial pathways. The study suggests further exploration into TEBSA's mechanisms could lead to novel cancer therapies.

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